molecular formula C12H13NO2 B073850 N-Butylphthalimide CAS No. 1515-72-6

N-Butylphthalimide

Cat. No. B073850
CAS RN: 1515-72-6
M. Wt: 203.24 g/mol
InChI Key: DLKDEVCJRCPTLN-UHFFFAOYSA-N
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Description

N-Butylphthalimide is a chemical compound that has gained attention in various fields due to its unique properties and applications. This compound is synthesized through the reaction of 1-bromobutane and potassium salt of phthalimide under solid–liquid phase-transfer catalysis conditions, offering advantages in organic chemical synthesis by avoiding serious hydration issues of potassium salt of phthalimide (Wang, Chen, & Wang, 2005).

Synthesis Analysis

The synthesis of N-Butylphthalimide involves a solid–liquid phase-transfer catalytic condition, which enhances the reaction over traditional liquid–liquid two-phase solutions. This method uses quaternary ammonium salts as catalysts, significantly improving the yield and efficiency of the synthesis process. The kinetic study of this synthesis has been thoroughly investigated, detailing the effects of various factors such as agitation speed, amount of acetonitrile, organic solvents, and temperature on the reaction's outcome (Wang, Chen, & Wang, 2005).

Molecular Structure Analysis

N-Butylphthalimide's molecular structure has been a subject of study, revealing insights into its chemical behavior and potential applications. The structure is characterized by the presence of a phthalimide group attached to a butyl chain, which impacts its solubility, reactivity, and thermal stability. Studies on related compounds, such as N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, have shown that the introduction of phthalimide groups can significantly affect the material's properties, such as increasing glass transition temperatures and enhancing thermal stabilities (Im & Jung, 2000).

Chemical Reactions and Properties

N-Butylphthalimide participates in various chemical reactions, leveraging its phthalimide group for further functionalization and application in synthesis. For instance, its reactivity has been explored in the context of N-oxyl compounds, which are utilized as catalysts for selective oxidation of organic molecules. The electrochemical properties of N-oxyl species, such as phthalimide N-oxyl (PINO), provide insights into their role in catalytic reactions, including the oxidation of alkanes and ethers with molecular oxygen (Nutting, Rafiee, & Stahl, 2018).

Physical Properties Analysis

The physical properties of N-Butylphthalimide, such as solubility, melting point, and thermal stability, are crucial for its application in various fields. These properties are influenced by the molecular structure of the compound, specifically the interaction between the phthalimide group and the butyl chain. Research on similar polyimide structures has shown that the introduction of side groups, such as tert-butyl, can significantly impact these physical properties, leading to materials with low dielectric constants, high solubility, and high glass transition temperatures (Chern & Tsai, 2008).

Chemical Properties Analysis

The chemical properties of N-Butylphthalimide, including its reactivity and stability under various conditions, are essential for its application in synthesis and material science. Its reactivity with different reagents, ability to undergo various chemical transformations, and compatibility with different solvents determine its utility in organic synthesis and polymer chemistry. Studies on related N-oxyl species have elucidated the mechanisms of action and reactivity patterns of phthalimide derivatives, highlighting their potential in electrosynthetic reactions and as catalysts in oxidation processes (Nutting, Rafiee, & Stahl, 2018).

Scientific Research Applications

  • Pharmaceutical and Biological Applications :

    • N-Alkylphthalimides, including N-butylphthalimide, have been studied for their activity in inhibiting tumor necrosis factor-alpha production by human leukemia HL-60 cells. N-butylphthalimide, however, did not show significant activity in this context (Shibata et al., 1995).
    • 3-N-Butylphthalide, a derivative of N-butylphthalimide, has shown significant neuroprotective effects and is used in the treatment of ischemic stroke and other neurological disorders (Abdoulaye & Guo, 2016).
    • 3-N-Butylphthalide has also been studied for its therapeutic effects in neurodegenerative diseases and is considered a potential drug for these conditions (Luo et al., 2019).
  • Chemical Synthesis :

    • N-Butylphthalimide has been synthesized under solid–liquid phase-transfer catalysis conditions, demonstrating a method to synthesize organic chemicals efficiently (Wang et al., 2005).
  • Materials Science and Energy Storage :

    • In the field of energy storage, the lengthening of an aliphatic chain of a phthalimide-based negative redox couple, such as N-butylphthalimide, was studied for non-aqueous flow batteries. The study revealed enhanced properties attributed to a lower packing density, resulting in increased energy density (Kim et al., 2018).
  • Fluorescence Probes and Microscopy :

    • N-Butylphthalimide derivatives have been used as fluorescence probes for β-cyclodextrin inclusion complexes and hydrophobic microdomains in amphiphilic systems. These compounds have shown potential in steady-state fluorescence studies (Wintgens & Amiel, 2004).
  • Polymer Stabilization :

    • N-Arylphthalimide derivatives, which include N-butylphthalimide, have been investigated as thermal stabilizers for rigid poly(vinyl chloride), showing greater stabilizing efficiencies compared to some conventional stabilizers (Mohamed et al., 2002).

Safety And Hazards

N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for N-Butylphthalimide were not found, it’s worth noting that research into similar compounds, such as Butylphthalide, continues to explore their potential uses in medical and industrial applications .

properties

IUPAC Name

2-butylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKDEVCJRCPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044591
Record name 2-Butyl-1H-isoindole-1,3(2H)-dione
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Molecular Weight

203.24 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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Product Name

N-Butylphthalimide

CAS RN

1515-72-6
Record name N-Butylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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Record name N-Butylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-
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Record name 2-Butyl-1H-isoindole-1,3(2H)-dione
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Record name N-butylphthalimide
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Record name N-BUTYLPHTHALIMIDE
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Synthesis routes and methods

Procedure details

A 10-gallon stainless steel reactor equipped with a turbine blade impeller, cooling coil, distilling condenser, azeotropic separator, thermocouple probe and means to maintain a nitrogen atmosphere, was charged with 15.335 kg (103.53 moles) phthalic anhydride. N-butylamine (7.663 kg, 104.57 moles) from a pressure vessel was slowly added to the reactor which was at room temperature, e.g., about 25° C. The resulting exothermic reaction between the amine and phthalic anhydride was continued until the temperature in the reactor rose to 90° C., at which time addition of amine was complete. The reaction mixture was then heated, with removal of water, for a 5 hour period until the temperature of the mixture reached 200° C. The reaction mixture then was maintained at 200° C. for 2 hours. The resulting product was vacuum distilled at a temperature ranging from 150-155° C. and at a pressure of 20 mm, to afford a liquid which solidified. The melting point of the solid was about 34 to 35° C. and was produced at a 95% yield.
Quantity
15.335 kg
Type
reactant
Reaction Step One
Quantity
7.663 kg
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reactant
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amine
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reactant
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[Compound]
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amine
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
ML Wang, WH Chen, FS Wang - Journal of Molecular Catalysis A …, 2005 - Elsevier
… In this work, the synthesis of N-butylphthalimide from the reaction of potassium salt of … The active PTQ (org) then react with 1-bromobutane to produce N-butylphthalimide. Thus, the …
Number of citations: 15 www.sciencedirect.com
ZG Le, ZC Chen, Y Hu, QG Zheng - Synthesis, 2004 - thieme-connect.com
N-Alkylation of heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen with alkyl halides is accomplished in ionic liquids ([bmim] BF 4= 1-butyl-3-…
Number of citations: 72 www.thieme-connect.com
B Gao, L Wang, R Du, Y Li - International Journal of Chemical …, 2011 - Wiley Online Library
… In this work, N-butylphthalimide was synthesized via triphase-transfer catalysis and with quaternary phosphonium salt (QPS)-type TPC that were prepared based on cross-linked …
Number of citations: 4 onlinelibrary.wiley.com
X Zhao - Textile Research Journal, 2019 - journals.sagepub.com
Three azo dyes were synthesized using N-butyl substituted phthalimides as diazo components. All of the synthesized intermediate derivatives and dyes were characterized by mass …
Number of citations: 1 journals.sagepub.com
WR Vaughan, MV Andersen Jr… - The Journal of …, 1955 - ACS Publications
In the elucidation of the structure of proteins and polypeptides by infrared analysis, it is of great value to know the effect of substituting N15 for N14 on the spectrum of the peptide link (1). …
Number of citations: 13 pubs.acs.org
JM Chapman Jr, SD Wyrick, JH Maguire… - Pharmaceutical …, 1984 - Springer
A number of substituted phthalimide, 1, 8-naphthalimide, succinimide and glutarimide derivatives demonstrated significant hypolipidemic activity at 20 mg/kg/ day, IP after 16 days …
Number of citations: 3 link.springer.com
J Kovar, AH Lawrence, D Moccia - Journal of Chromatography A, 1983 - Elsevier
N-Alkylphthalimides(NAPS)(I) and N, N’-polymethylene-bis-phthalimides (NNPMBPs)(II) are valuable chemicals in many areas of industry. For example, NAPS are widely used as dye …
Number of citations: 3 www.sciencedirect.com
C Zhang, Y Qian, Y Ding, L Zhang… - Angewandte Chemie …, 2019 - Wiley Online Library
… The BEE can be simply prepared by mixing N-butylphthalimide (BuPh) and 1,1-dimethylferrocene (DMFc) together at ambient conditions without any further treatment. The resultant …
Number of citations: 91 onlinelibrary.wiley.com
OB Nagy, M Wa Muanda, JB Nagy - Journal of Physical Chemistry, 1979 - ACS Publications
… Tetrachloro-lV-n-butylphthalimide has been prepared from the corresponding amine and … The product of aminolysis (tetrachloro-iV,iV-di-n-butylphthalimide) could be isolated …
Number of citations: 33 pubs.acs.org
Y Shibata, M SHICHITA, K SASAKI… - Chemical and …, 1995 - jstage.jst.go.jp
… All the compounds prepared except N—n—butylphthalimide showed thalidomidal activity on 12-O—tetradecanoylphorbol-13—acetate—induced tumor necrosis factor (TNF)~a produc…
Number of citations: 44 www.jstage.jst.go.jp

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